2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol
Description
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-methyl-3H-benzo[e]benzimidazol-5-ol |
InChI |
InChI=1S/C12H10N2O/c1-7-13-10-6-11(15)8-4-2-3-5-9(8)12(10)14-7/h2-6,15H,1H3,(H,13,14) |
InChI Key |
URBCMSHEDGTKMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C3=CC=CC=C32)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with glyoxal in the presence of an acid catalyst, followed by methylation at the nitrogen atom of the imidazole ring. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted imidazole compounds .
Scientific Research Applications
2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Positional Isomers: 1H vs. 3H-Naphthoimidazole Derivatives
The positional isomerism of the imidazole hydrogen significantly impacts electronic properties. Studies show that 1H-naphtho[1,2-d]imidazole derivatives exhibit deep-blue light emission comparable to their 3H-naphtho[1,2-d]imidazole counterparts but achieve higher electroluminescence efficiency (e.g., external quantum efficiency >5% in single-layer OLEDs). However, 3H isomers demonstrate superior electron injection from cathodes due to their enhanced electron affinity, attributed to the delocalization of the lone electron pair in the imidazole ring .
Key Data:
| Property | 1H-Naphthoimidazole Derivative | 3H-Naphthoimidazole Derivative |
|---|---|---|
| Emission Wavelength | ~420 nm (deep-blue) | ~430 nm (blue) |
| Electron Injection Efficiency | Moderate | High |
| Device Performance | Higher efficiency, lower driving voltage | Better cathode compatibility |
Thiazole vs. Imidazole Analogs
Replacing the imidazole ring with a thiazole moiety (e.g., Naphtho[1,2-d]thiazol-5-ol, 1,2-dihydro-2-methyl- , CAS 161519-39-7) alters electronic and physicochemical properties. The sulfur atom in thiazole increases electronegativity and reduces aromaticity compared to the nitrogen-rich imidazole. This results in:
- Lower pKa : Predicted pKa of 10.98 for the thiazole analog vs. ~8–9 for imidazole derivatives (due to weaker basicity of thiazole).
- Reduced Planarity : Thiazole’s larger atomic radius disrupts π-conjugation, lowering fluorescence quantum yield .
Key Data:
| Property | 2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol | Naphtho[1,2-d]thiazol-5-ol Analog |
|---|---|---|
| Molecular Formula | C₁₂H₁₀N₂O | C₁₂H₁₁NOS |
| Molar Mass (g/mol) | 198.22 | 217.29 |
| Density (g/cm³) | ~1.25 (estimated) | 1.304 (predicted) |
| pKa | ~8–9 | 10.98 |
Nitro-Substituted Imidazole Derivatives
Nitro groups at position 5 (e.g., 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol, CAS 705-19-1) introduce strong electron-withdrawing effects, enhancing oxidative stability but reducing fluorescence. These derivatives are pivotal in pharmaceuticals (e.g., metronidazole analogs) but differ from the hydroxylated target compound in:
Alkyl-Chain-Modified Imidazoles
~1.8 for the target compound), enhancing membrane permeability. However, bulky chains disrupt π-stacking, reducing suitability for OLED applications .
Biological Activity
2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H9N
- Molecular Weight : 181.21 g/mol
Antimicrobial Activity
Recent studies have indicated that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that the compound effectively inhibits bacterial growth.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several in vitro studies. The compound demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) cancer cells. The IC50 values obtained from these studies indicate the compound's effectiveness in inhibiting cancer cell proliferation.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| MCF-7 | 10.6 | 6.3 |
| HeLa | 8.3 | 7.0 |
| A549 | 4.3 | 15.6 |
| L929 | 67.3 | - |
The mechanism through which this compound exerts its biological effects involves interaction with cellular targets such as proteins and enzymes. It is hypothesized that the compound may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function.
Study on Antimicrobial Properties
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various naphthoimidazole derivatives, including this compound. The results indicated a significant reduction in bacterial viability at low concentrations, supporting its potential as an antimicrobial agent .
Study on Anticancer Effects
Another significant research effort focused on the anticancer properties of this compound against human cancer cell lines. The study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer types .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation reactions between naphthoquinones and imidazole derivatives. For example, naphthoquinones can react with urea or thiourea derivatives under acidic or basic conditions to form the fused imidazole core. Optimization includes adjusting stoichiometry, temperature (e.g., 80–120°C), and catalysts (e.g., ammonium acetate). Monitoring reaction progress via TLC or HPLC is critical to identify intermediates and optimize yield . Control experiments should isolate variables like solvent polarity (e.g., ethanol vs. DMF) and reaction time to refine conditions.
Q. Which spectroscopic and computational techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR can confirm proton environments and carbon backbone, with emphasis on aromatic protons (δ 6.5–8.5 ppm) and methyl/imine groups .
- FTIR : Identify functional groups (e.g., -OH stretch at ~3200 cm, C=N at ~1600 cm) .
- DFT/B3LYP Calculations : Validate molecular geometry, electronic properties (HOMO-LUMO gaps), and vibrational frequencies by comparing computed spectra with experimental data .
Q. How does the methyl substituent at position 2 influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The methyl group enhances steric hindrance, reducing reactivity at the adjacent position. To study this, design comparative experiments with unmethylated analogs. Use halogenation (e.g., NBS in CCl) or alkylation (e.g., methyl iodide/KCO) under controlled conditions. Monitor reaction rates via LC-MS and quantify yields to establish steric/electronic effects .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and regioselectivity of this compound in catalytic reactions?
- Methodological Answer :
- Modeling : Use software (e.g., Gaussian) with B3LYP/6-31G(d) basis sets to compute molecular orbitals, electrostatic potential maps, and Fukui indices. These predict electrophilic/nucleophilic sites (e.g., C5-OH as a nucleophilic center) .
- Validation : Correlate DFT-predicted reaction pathways (e.g., tautomerization or electrophilic attack) with experimental kinetic data. For example, compare computed activation energies with Arrhenius plots from temperature-dependent reactions .
Q. What strategies can resolve contradictions in reported biological activities of naphthoimidazole derivatives?
- Methodological Answer :
- Comparative Assays : Test the compound against structurally similar analogs (e.g., 2-mercapto or hydroxymethyl derivatives) in standardized cytotoxicity or enzyme inhibition assays (e.g., MTT or fluorescence-based assays) .
- Structural Analysis : Use X-ray crystallography (via SHELX refinement) or molecular docking (e.g., AutoDock Vina) to identify binding modes and validate target interactions. Discrepancies may arise from crystallographic disorder or solvent effects, requiring multiple crystal forms for comparison .
Q. How can pH-responsive behavior of this compound be exploited in drug delivery systems?
- Methodological Answer :
- pH Titration Studies : Measure pKa values via UV-Vis spectroscopy at varying pH (e.g., 2–12) to identify protonation states affecting solubility .
- Polymer Conjugation : Synthesize pH-responsive copolymers (e.g., using 6-(1H-imidazol-1-yl)-hexan-1-ol as a monomer) and characterize drug release profiles under simulated physiological conditions (e.g., PBS at pH 5.0 and 7.4) .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion or slow evaporation with mixed solvents (e.g., DMSO/water or ethanol/ethyl acetate) to improve crystal quality.
- SHELX Refinement : Address disorder by refining occupancy ratios and applying restraints to flexible groups (e.g., methyl or hydroxyl). Validate with R-factor convergence (<5%) and electron density maps .
Notes on Data Contradictions
- Synthetic Yields : Discrepancies in reported yields (e.g., 45% vs. 82% in similar reactions) may stem from impurity profiles or unoptimized stoichiometry. Replicate experiments with strict control of anhydrous conditions and reagent purity .
- Biological Activity : Variability in enzyme inhibition (IC) values may reflect assay conditions (e.g., buffer composition). Standardize protocols across labs and validate with positive controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
